molecular formula C11H11BrN4O3S B2915330 N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide CAS No. 888425-45-4

N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2915330
CAS No.: 888425-45-4
M. Wt: 359.2
InChI Key: SCDKSCPIVZJCIV-UHFFFAOYSA-N
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Description

The compound "N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide" is a unique chemical entity that belongs to the class of pyrimidine derivatives. This compound is distinguished by its combination of a pyrimidine moiety, a furan ring, and a bromine atom. The presence of these functional groups suggests that the compound may have diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide" involves multiple steps, often starting with the construction of the pyrimidine ring. One possible synthetic route is outlined below:

  • Synthesis of the Pyrimidine Core

    • React 4-amino-2-(ethylthio)-6-chloropyrimidine with an appropriate nucleophile under basic conditions to introduce the 6-oxo functionality.

    • Utilize a suitable brominating agent to introduce the bromine atom at the 5-position of the furan ring.

  • Formation of the Final Compound

    • React the intermediate compound with a furan-2-carboxamide derivative under mild conditions to achieve the final product.

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Catalysts and automated reaction systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The compound can undergo oxidation reactions, especially at the sulfur atom in the ethylthio group, yielding sulfoxide or sulfone derivatives.

  • Reduction

    • Reduction of the carbonyl group at the 6-position of the pyrimidine can lead to the corresponding hydroxyl derivative.

  • Substitution

    • The bromine atom in the furan ring can be substituted by various nucleophiles, resulting in the formation of diverse derivatives.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures.

  • Substitution: : Sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.

Major Products Formed from These Reactions

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Hydroxyl derivatives.

  • Substitution: : Azide or thiocyanate derivatives.

Scientific Research Applications

This compound has diverse scientific research applications due to its unique structure and functional groups:

  • Chemistry

    • Used as a building block in the synthesis of more complex molecules.

    • Acts as a ligand in coordination chemistry.

  • Biology

    • Investigated for its potential as an enzyme inhibitor.

    • Used in the study of biochemical pathways involving sulfur-containing compounds.

  • Medicine

    • Explored for its potential antiviral and anticancer properties.

    • Studied for its role in modulating biological targets such as nucleic acid synthesis.

  • Industry

    • Utilized in the development of agrochemicals and pharmaceutical intermediates.

    • Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Enzyme Inhibition

    • Binds to the active site of target enzymes, inhibiting their activity and affecting metabolic pathways.

  • Nucleic Acid Interaction

    • Interacts with nucleic acids, potentially disrupting replication and transcription processes.

  • Signal Transduction Modulation

    • Affects signaling pathways involved in cell proliferation and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-oxo-6-(methylthio)-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

    • Similar structure with a methylthio group instead of an ethylthio group.

  • N-(4-amino-2-(ethylsulfonyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

    • Contains an ethylsulfonyl group instead of an ethylthio group.

Uniqueness

The compound "N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide" is unique due to its specific combination of functional groups, which provides distinct chemical properties and reactivity patterns. This uniqueness can be leveraged in designing novel compounds with targeted biological activities.

This deep dive into "this compound" covers its synthesis, chemical behavior, scientific applications, and its comparative uniqueness. If there's any specific detail or further information you need, just let me know!

Properties

IUPAC Name

N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O3S/c1-2-20-11-15-8(13)7(10(18)16-11)14-9(17)5-3-4-6(12)19-5/h3-4H,2H2,1H3,(H,14,17)(H3,13,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDKSCPIVZJCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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